molecular formula C10H9ClO2 B051958 Chroman-3-carbonyl chloride CAS No. 115822-58-7

Chroman-3-carbonyl chloride

Cat. No.: B051958
CAS No.: 115822-58-7
M. Wt: 196.63 g/mol
InChI Key: ISYMIZHFYTWMAQ-UHFFFAOYSA-N
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Description

Chroman-3-carbonyl chloride is an organic compound belonging to the chroman family, which is characterized by a benzopyran ring system. This compound is notable for its reactivity and utility in organic synthesis, particularly in the formation of various derivatives that exhibit significant biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: Chroman-3-carbonyl chloride can be synthesized through the chlorination of chroman-3-carboxylic acid. The process typically involves the use of chlorinating agents such as thionyl chloride, oxalyl chloride, or phosphorus oxychloride. The reaction is usually carried out under reflux conditions in an inert solvent like dichloromethane or chloroform. The general reaction scheme is as follows: [ \text{Chroman-3-carboxylic acid} + \text{Chlorinating agent} \rightarrow \text{this compound} + \text{By-products} ]

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: Chroman-3-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water or aqueous bases, this compound hydrolyzes to form chroman-3-carboxylic acid.

    Reduction: It can be reduced to chroman-3-methanol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) under mild to moderate conditions.

    Hydrolysis: Aqueous sodium hydroxide or water at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

    Chroman-3-carboxylic acid: Formed from hydrolysis.

    Chroman-3-methanol: Formed from reduction.

Scientific Research Applications

Chroman-3-carbonyl chloride is utilized in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and chroman derivatives.

    Biology: In the development of bioactive compounds with potential therapeutic effects.

    Medicine: For the synthesis of pharmacologically active molecules, including anti-inflammatory, antioxidant, and anticancer agents.

    Industry: In the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

    Chroman-3-carboxylic acid: The parent compound from which chroman-3-carbonyl chloride is derived.

    Chroman-3-methanol: A reduction product of this compound.

    Chroman-2-one: Another chroman derivative with distinct chemical properties and applications.

Uniqueness: this compound is unique due to its high reactivity and versatility in forming a wide range of derivatives. This makes it a valuable intermediate in organic synthesis and pharmaceutical research, distinguishing it from other chroman derivatives that may have more limited reactivity or applications.

Properties

IUPAC Name

3,4-dihydro-2H-chromene-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO2/c11-10(12)8-5-7-3-1-2-4-9(7)13-6-8/h1-4,8H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISYMIZHFYTWMAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=CC=CC=C21)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383681
Record name Chroman-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115822-58-7
Record name Chroman-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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